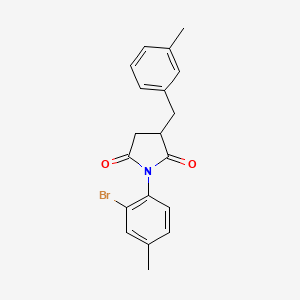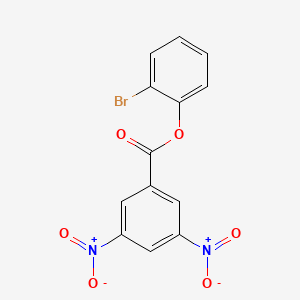
1-(2-bromo-4-methylphenyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-bromo-4-methylphenyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione, also known as BMBP, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. BMBP belongs to the class of pyrrolidinedione compounds and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-(2-bromo-4-methylphenyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione is not fully understood, but it has been suggested that this compound may exert its effects through the inhibition of certain enzymes or receptors. For example, this compound has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation. Additionally, this compound has been found to bind to certain receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. Additionally, this compound has been found to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects. This compound has also been found to have effects on the central nervous system, including the modulation of neurotransmitter release and the enhancement of cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-bromo-4-methylphenyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione in lab experiments is its potential to exhibit anti-cancer and neuroprotective effects, which may have implications for the development of new drugs. Additionally, this compound has been found to be relatively easy to synthesize using various methods. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action, which may hinder its clinical development.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-bromo-4-methylphenyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione. One direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, future studies may focus on the synthesis of analogs of this compound, which may exhibit improved pharmacological properties. Another direction is to investigate the potential applications of this compound in other fields, such as materials science and environmental chemistry.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its analogs in various fields of scientific research.
Synthesemethoden
1-(2-bromo-4-methylphenyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione has been synthesized using various methods, including the reaction of 1-(2-bromo-4-methylphenyl)-3-(3-methylbenzyl)pyrrolidine-2,5-dione with a suitable reagent. One such method involves the reaction of the starting material with sodium methoxide in methanol, followed by the addition of a suitable acid to yield this compound. Other methods include the reaction of the starting material with a suitable amine, followed by the addition of a suitable acid to yield this compound.
Wissenschaftliche Forschungsanwendungen
1-(2-bromo-4-methylphenyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione has been found to have potential applications in various fields of scientific research. One such application is in the field of medicinal chemistry, where this compound has been found to exhibit anti-cancer activity. This compound has also been found to have potential applications in the field of neuroscience, where it has been found to exhibit neuroprotective effects. Additionally, this compound has been found to have potential applications in the field of organic chemistry, where it has been used as a starting material for the synthesis of other compounds.
Eigenschaften
IUPAC Name |
1-(2-bromo-4-methylphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2/c1-12-4-3-5-14(8-12)10-15-11-18(22)21(19(15)23)17-7-6-13(2)9-16(17)20/h3-9,15H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWVQYCPDOHGHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2CC(=O)N(C2=O)C3=C(C=C(C=C3)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-methyl-1H-pyrazol-1-yl)-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B4999748.png)
![5-{5-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4999750.png)


![tetraethyl 5,5'-[(1,2-dioxo-1,2-ethanediyl)diimino]bis(3-methyl-2,4-thiophenedicarboxylate)](/img/structure/B4999772.png)
![N'-cyclopropyl-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4999785.png)
![ethyl [3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B4999788.png)
![1-(butylsulfonyl)-3-[(4-chlorobenzyl)oxy]-2-propanol](/img/structure/B4999794.png)
![2-({[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4999812.png)

![1-{[2-(2-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B4999828.png)
![dimethyl 5-({[3-(acetylamino)-4-(1-piperidinyl)phenyl]sulfonyl}amino)isophthalate](/img/structure/B4999840.png)
![4-bromo-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4999847.png)
![2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B4999848.png)